molecular formula C15H15F3N4O2S B7538189 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B7538189
M. Wt: 372.4 g/mol
InChI Key: WCTWGTLHYBBOAD-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound features a piperazine ring substituted with a benzenesulfonyl group and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

    Formation of the piperazine ring: This can be achieved through the reaction of protected 1,2-diamines with sulfonium salts under basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride.

    Attachment of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of a benzenesulfonyl group and a trifluoromethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2S/c16-15(17,18)13-6-7-19-14(20-13)21-8-10-22(11-9-21)25(23,24)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWGTLHYBBOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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